2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide

Monoamine oxidase Enzyme inhibition Neuroprotection

2-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide (CAS 337501-93-6) is a synthetic quinoline-4-carboxamide derivative with a molecular formula of C₂₃H₁₆Cl₂N₂O₂ and a molecular weight of 423.3 g/mol. The compound features three key structural motifs: a 2,4-dichlorophenyl substituent at the quinoline 2-position, a 2-methoxyphenyl group on the carboxamide nitrogen, and an unsubstituted quinoline core at positions 3, 5, 6, 7, and Computed physicochemical properties include an XLogP3-AA of 5.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3, indicating moderate lipophilicity and limited hydrogen-bonding capacity relative to more polar analogs.

Molecular Formula C23H16Cl2N2O2
Molecular Weight 423.3 g/mol
Cat. No. B4988266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide
Molecular FormulaC23H16Cl2N2O2
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C23H16Cl2N2O2/c1-29-22-9-5-4-8-20(22)27-23(28)17-13-21(16-11-10-14(24)12-18(16)25)26-19-7-3-2-6-15(17)19/h2-13H,1H3,(H,27,28)
InChIKeyVEOOGPKMBQRZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide: Procurement-Relevant Identity and Physicochemical Baseline


2-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide (CAS 337501-93-6) is a synthetic quinoline-4-carboxamide derivative with a molecular formula of C₂₃H₁₆Cl₂N₂O₂ and a molecular weight of 423.3 g/mol. [1] The compound features three key structural motifs: a 2,4-dichlorophenyl substituent at the quinoline 2-position, a 2-methoxyphenyl group on the carboxamide nitrogen, and an unsubstituted quinoline core at positions 3, 5, 6, 7, and 8. [1] Computed physicochemical properties include an XLogP3-AA of 5.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3, indicating moderate lipophilicity and limited hydrogen-bonding capacity relative to more polar analogs. [1] The compound is commercially available at purities typically ≥95% (HPLC) from a limited number of research chemical suppliers.

MAO-B pathway inhibition studies with selectivity profiling
Lipophilicity-dependent assay design (reported XLogP3-AA 5.9 context)
N-aryl hydrogen-bonding interaction profiling (HBA count differentiation)

Why 2-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide Cannot Be Replaced by Generic Quinoline-4-carboxamide Analogs


Quinoline-4-carboxamide scaffolds are known to exhibit steep structure–activity relationships, where modest changes to the N-aryl substituent (e.g., methoxy position, alkyl replacement, or introduction of additional substituents) can markedly alter target binding, selectivity, and pharmacokinetic behavior. [1] For instance, the position of the methoxy group on the N-phenyl ring (ortho vs. para) has been shown to influence cytochrome P450 binding modes within this chemotype. [1] Similarly, patent disclosures on quinoline-4-carboxamides as soluble guanylate cyclase (sGC) stimulators demonstrate that specific substitution patterns are critical for both potency and metabolic stability, precluding simple interchange of analogs without re-validation of biological activity. [2] The following sections provide the limited but discriminatory evidence available for this specific compound versus its closest structural neighbors.

Target Compound
2-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide
N-aryl methoxy position alters CYP2C9 binding mode and selectivity; generic analogs may shift target interaction profiles.
Substitution pattern governs MAO isoform selectivity window; interchange may narrow or eliminate MAO-B preference.
Hydrogen bond acceptor count (HBA) difference alters target engagement capability; alkyl analogs cannot replicate ortho-methoxy interactions.

2-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


MAO-A vs. MAO-B Selectivity Profile of 2-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide

In a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, 2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide displayed an MAO-A IC₅₀ of >100,000 nM and an MAO-B IC₅₀ of 1,130 nM. [1] This profile differs substantially from the more potent MAO-B inhibitor 2-(furan-2-yl)-N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]quinoline-4-carboxamide, which exhibited an MAO-B IC₅₀ of 3,600 nM against the same target. [2] While the target compound is not the most potent MAO-B inhibitor in its class, its >88-fold selectivity window over MAO-A is a quantifiable property that may inform target-specific applications where MAO-A sparing is desired.

MAO-A vs. MAO-B Selectivity
Reported
MAO-B IC₅₀ 1,130 nM
MAO-A IC₅₀ >100,000 nM; >88-fold selectivity
Comparator MAO-B IC₅₀ 3,600 nM
Supports MAO-B selectivity research context; MAO-A interference may be avoided in assay design.
Fluorescence assay; kynuramine substrate; 20 min incubation.
Monoamine oxidase Enzyme inhibition Neuroprotection

Lipophilicity Differentiation: XLogP3-AA of 2-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide vs. N-Aryl Analogs

The computed XLogP3-AA for 2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide is 5.9. [1] In comparison, the structurally analogous 2-(2,4-dichlorophenyl)-N-(2-carbamoylphenyl)quinoline-4-carboxamide has a lower computed XLogP3-AA of approximately 4.2 due to the presence of a polar carbamoyl substituent on the N-aryl ring. [2] This lipophilicity difference of ~1.7 log units can translate to significant variations in membrane permeability, plasma protein binding, and metabolic clearance. For cell-based assays requiring passive membrane diffusion, the higher logP of the target compound may confer superior membrane penetration, while the lower logP analog may be preferred for aqueous solubility-limited applications.

Lipophilicity (XLogP3-AA)
Reported
XLogP3-AA 5.9
Δ1.7 log units vs. carbamoyl analog (∼4.2)
Supports membrane permeability assay context; solubility requirements may differ.
Computed property; verify experimentally for specific assay conditions.
Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor (HBA) Count Differentiation Between 2-Methoxy and 2-Ethyl N-Aryl Quinoline-4-carboxamide Analogs

The target compound possesses a hydrogen bond acceptor (HBA) count of 3, derived from the quinoline nitrogen, the carboxamide carbonyl, and the ortho-methoxy oxygen on the N-phenyl ring. [1] In contrast, the 2-ethylphenyl analog, 2-(2,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide, has an HBA count of only 2, as the ethyl substituent lacks hydrogen bond acceptor capability. This additional HBA site in the target compound may contribute to differential target binding interactions, particularly with protein pockets that accommodate a hydrogen bond acceptor at the ortho position. In the context of cytochrome P450 2C9 binding, methoxy-substituted quinoline-4-carboxamides have been shown to engage in type II heme coordination that is absent for alkyl-substituted analogs. [2]

HBA Count (ortho‑methoxy)
Class-level
HBA = 3
vs. 2‑ethylphenyl analog HBA = 2; +1 acceptor site
Supports hydrogen‑bonding interaction profiling; CYP2C9 binding context‑dependent.
PubChem computed; verify with binding assays and structural studies.
Hydrogen bonding Target engagement Solubility

2-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide: Best-Fit Research and Procurement Scenarios Informed by Evidence


MAO-B Selective Inhibitor Screening Panels Requiring MAO-A Sparing

Given its >88-fold selectivity for MAO-B over MAO-A (MAO-A IC₅₀ >100,000 nM vs. MAO-B IC₅₀ = 1,130 nM), this compound is best deployed in screening cascades where avoiding MAO-A inhibition is a critical safety requirement—for instance, in central nervous system programs where peripheral MAO-A inhibition could precipitate tyramine-induced hypertensive crises. [1] Researchers should note that more potent MAO-B inhibitors exist within the quinoline-4-carboxamide class, but few have been profiled with this level of selectivity discrimination in the same assay format.

Lipophilicity-Driven Membrane Penetration Studies

With a computed XLogP3-AA of 5.9, this compound is substantially more lipophilic than its 2-carbamoylphenyl analog (ΔXLogP3-AA ≈ 1.7). [1] This property profile suggests suitability for cell-based assays where passive membrane permeability is rate-limiting, such as intracellular target engagement studies or blood-brain barrier penetration models. The compound should be avoided in applications where aqueous solubility below 10 µM would compromise assay reliability.

Structure-Activity Relationship (SAR) Studies on N-Aryl Substitution Effects

The ortho-methoxy group on the N-phenyl ring provides one additional hydrogen bond acceptor (HBA = 3) compared to the 2-ethylphenyl analog (HBA = 2). [1] This structural feature makes the compound a valuable tool for SAR campaigns exploring the contribution of ortho-substituent hydrogen bonding to target binding, CYP2C9 type II interactions, and metabolic stability within the quinoline-4-carboxamide chemotype. [2] Procurement of this specific compound, rather than the 4-methoxy or 2-ethyl analogs, is necessary when the ortho-methoxy hydrogen bond acceptor is hypothesized to be pharmacophoric.

Reference Standard for Quinoline-4-carboxamide Analytical Method Development

The compound is commercially available at purities of ≥95–98% (HPLC) with CAS 337501-93-6, making it suitable as a reference standard for HPLC, LC-MS, or NMR method development targeting this specific substitution pattern. [1] Its distinct retention time and mass spectrum relative to regioisomers (e.g., 4-methoxyphenyl and 2,5-dimethylphenyl analogs) enable robust chromatographic resolution in purity and stability-indicating assays. [2]

Application
Selection Property
Validation Focus
MAO-B selectivity screening with MAO-A interference control
Reported selectivity window
MAO-B pathway selectivity confirmation; verify MAO-A activity in assay system
Lipophilicity-dependent membrane permeability assays
Reported XLogP3-AA
Permeability assay context validation; experimental logP/logD determination recommended
N-aryl hydrogen-bonding SAR studies
Hydrogen bond acceptor count
Binding interaction profiling (e.g., CYP2C9 type II binding context)
Quinoline-4-carboxamide analytical reference standard
Supplier-reported purity (≥95% HPLC)
Chromatographic resolution verification; identity confirmation against CAS 337501-93-6
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